

Application Notes: In Vivo Administration of Schisandrin C in Murine Models

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Compound of Interest

Compound Name: SID 3712249

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Introduction Schisandrin C (SchC) is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of *Schisandra chinensis*, a plant widely used in traditional medicine.^{[1][2]} In vivo studies in mice have demonstrated a range of pharmacological activities, including lipid-lowering, anti-inflammatory, antitumor, and neuroprotective effects.^{[1][3][4]} These notes provide a summary of its applications, dosing regimens, and the molecular pathways it modulates.

Key Applications and Mechanisms of Action:

- Metabolic Regulation:** In mouse models of chronic stress and high-fat diet-induced dyslipidemia, Schisandrin C has been shown to lower lipid levels and reduce fat accumulation.^{[3][5]} The underlying mechanism involves the inhibition of the PI3K/AKT/mTOR pathway, which promotes hepatic autophagy, and the suppression of pyroptosis by reducing the expression of NLRP3, Caspase-1, IL-1 β , and IL-18.^{[3][6]}
- Antitumor Immunity:** Schisandrin C exhibits significant antitumor effects in murine breast (4T1) and colon (MC38) cancer models.^{[4][7]} It enhances the type I interferon (IFN) response by activating the cGAS-STING signaling pathway.^[4] This leads to increased infiltration of cytotoxic T lymphocytes and NK cells into the tumor microenvironment, thereby suppressing tumor growth and sensitizing the tumors to chemotherapy agents like cisplatin.^[4]
- Anti-Inflammatory Effects:** In models of ulcerative colitis, Schisandrin C alleviates disease severity, reduces weight loss, and decreases the levels of pro-inflammatory cytokines such

as TNF- α , IL-6, IL-1 β , and IL-18.[8] This therapeutic effect is mediated through the inhibition of the SGK1/NLRP3 signaling pathway.[8]

- **Neuroprotection:** Schisandrin C has demonstrated neuroprotective properties in models of Alzheimer's disease.[1][2] Administered via intracerebroventricular injection, it can ameliorate memory deficits induced by A β 1-42 by reducing oxidative stress and neurotoxicity.[1][2]
- **Cardiovascular Protection:** The compound protects against angiotensin II-induced vascular endothelial dysfunction in mice.[9] It mitigates oxidative stress by activating the Nrf2 pathway through its interaction with Keap1, a negative regulator of Nrf2.[9]

Quantitative Data Summary

The following tables summarize the dosing regimens and outcomes from various in vivo studies using Schisandrin C in mice.

Table 1: Animal Models and Dosing Regimens for Schisandrin C

Application Area	Mouse Model	Mouse Strain	Schisandrin C Dose	Administration Route	Duration	Reference(s)
Dyslipidemia	High-Fat Diet + Chronic Stress	N/A	2.5 mg/kg, 5 mg/kg	Gavage	3 weeks	[3]
Ulcerative Colitis	3.0% DSS in drinking water	C57BL/6	20, 40, 80 mg/kg/day	Gavage	10 days	[8]
Breast Cancer	4T1 tumor xenograft	BALB/c	30 mg/kg	N/A	21 days	[4][7]
Colon Cancer	MC38 tumor xenograft	C57BL/6	30 mg/kg	N/A	N/A	[4][7]

| Memory Deficits | A β 1-42 induced amnesia | N/A | 15, 150 μ g/kg | Intracerebroventricular (i.c.v.) | 5 days |[1] |

Table 2: Summary of Key In Vivo Outcomes Following Schisandrin C Administration

Application Area	Key Outcomes	Reference(s)
Dyslipidemia	Reduced levels of triglycerides (TG) and low-density lipoprotein cholesterol (LDL-c).[3] Decreased epididymal white adipose tissue accumulation.[3]	[3]
Ulcerative Colitis	Alleviated weight loss and disease severity.[8] Reduced serum levels of TNF- α , IL-6, IL-1 β , and IL-18.[8]	[8]
Antitumor Activity	Significantly delayed tumor growth and reduced tumor weight.[4][7] Increased survival rate in MC38 tumor-bearing mice.[4][7] Enhanced antitumor immunity and sensitivity to cisplatin.[4]	[4][7]
Neuroprotection	Improved performance in Y-maze tests.[3] Recovered activities of antioxidant enzymes (SOD, GSHPx) in the brain.[1]	[1][3]

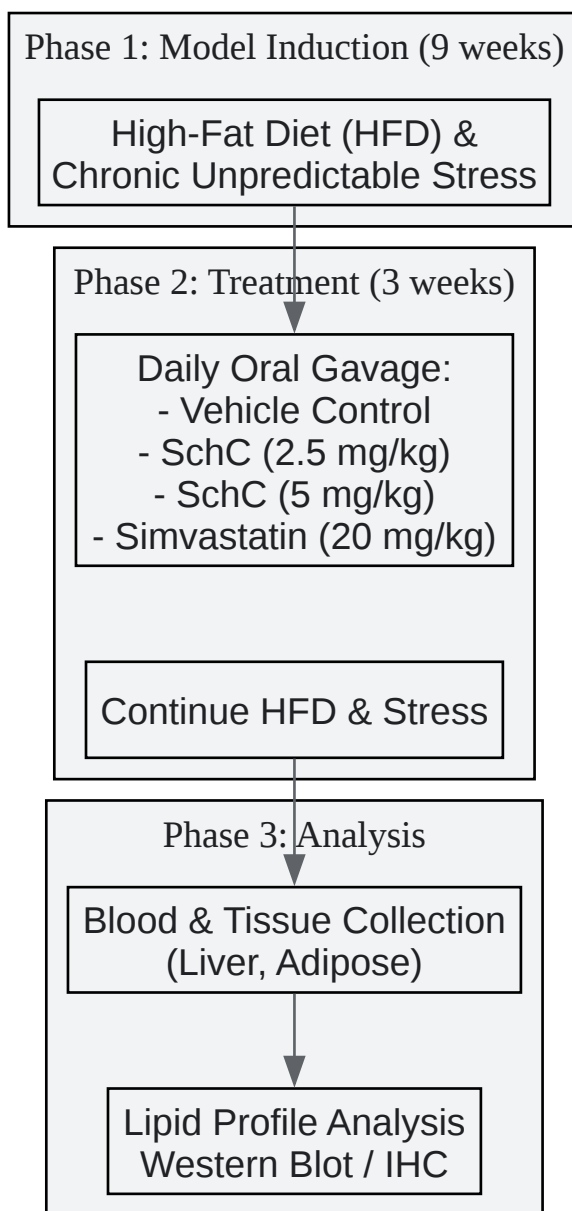
| Cardiovascular | Prevented aorta oxidative stress and improved vascular relaxation.[9] |[9] |

Experimental Protocols

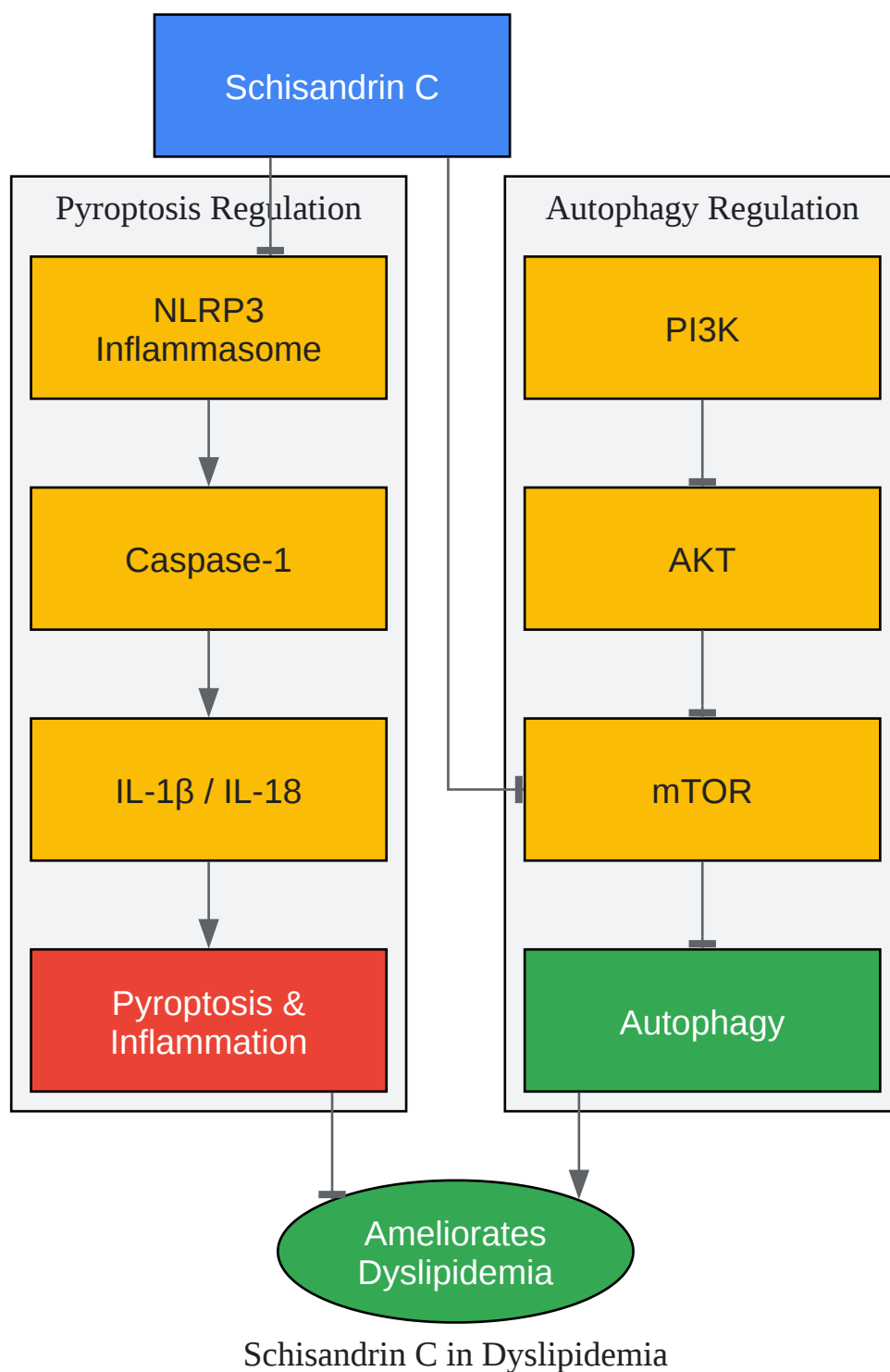
Protocol 1: Chronic Stress and High-Fat Diet-Induced Dyslipidemia Model

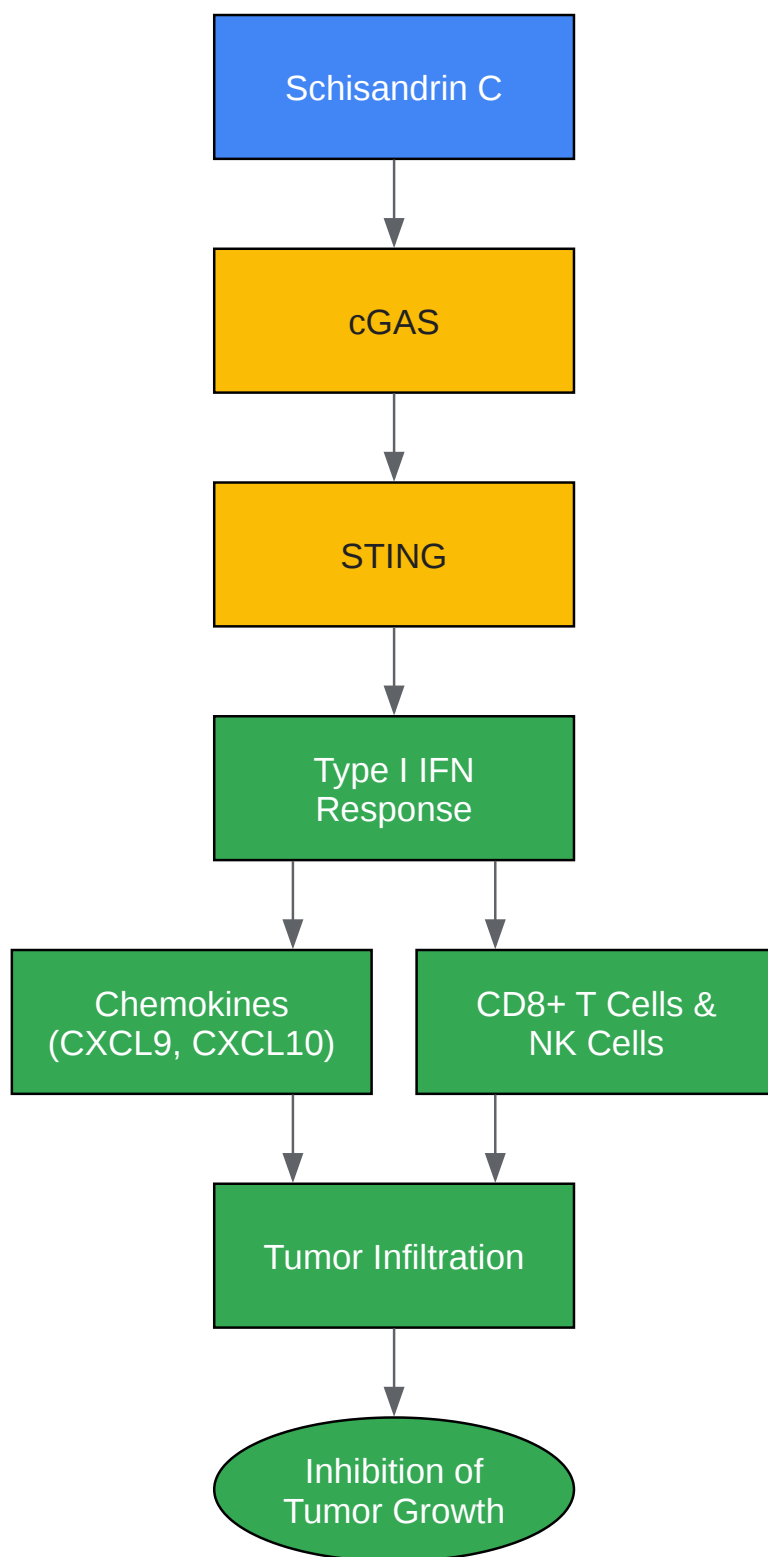
This protocol is adapted from studies investigating the effects of Schisandrin C on metabolic disorders.[\[3\]](#)[\[5\]](#)

- Animal Model Induction:
 - House mice and provide a high-fat diet (HFD) for a total of 12 weeks to induce dyslipidemia.[\[3\]](#)
 - From week 1, subject the mice to a chronic unpredictable stress protocol for the 12-week duration. Stressors may include cage tilting, damp bedding, and day/night reversal.
- Schisandrin C Preparation and Administration:
 - Prepare Schisandrin C solutions at concentrations of 2.5 mg/kg and 5 mg/kg. A common vehicle is 10% DMSO in saline.[\[3\]](#)
 - Beginning at week 10, administer the prepared Schisandrin C solution or vehicle control to the respective mouse groups via oral gavage once daily.[\[3\]](#)
 - A positive control group, such as Simvastatin (20 mg/kg), can be included.[\[3\]](#)
 - Continue the HFD, chronic stress, and daily gavage for 3 weeks.
- Sample Collection and Analysis:
 - At the end of the 12-week period, collect blood samples for lipid profile analysis (e.g., TG, LDL-c, HDL-c).[\[3\]](#)
 - Euthanize the mice and collect liver and epididymal white adipose tissue.[\[3\]](#)[\[5\]](#)
 - Analyze liver tissue for the expression of proteins related to autophagy (Beclin-1, LC3-B/A, P62) and pyroptosis (NLRP3, Caspase-1, IL-1 β , IL-18) via Western Blot or IHC.[\[3\]](#)

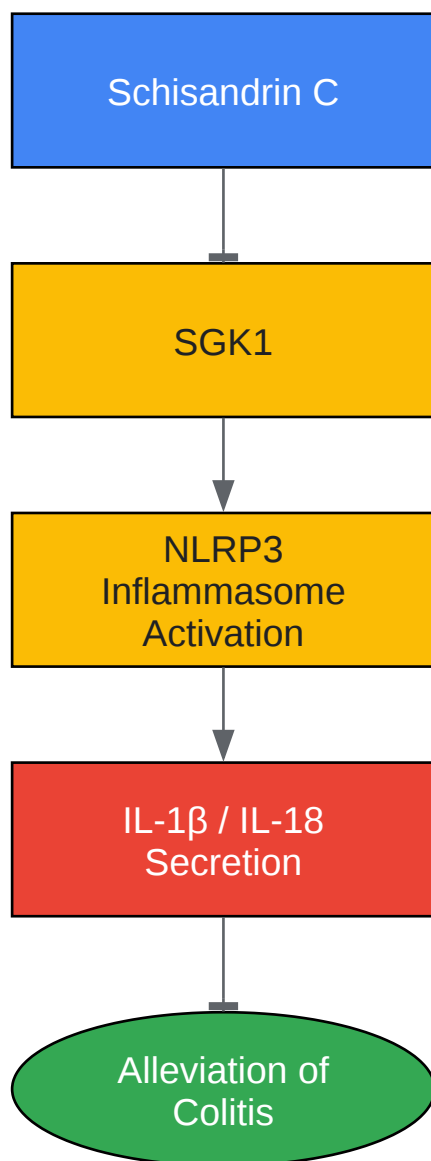


Experimental Workflow: Dyslipidemia Model





Schisandrin C in Antitumor Immunity



Schisandrin C in Ulcerative Colitis

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